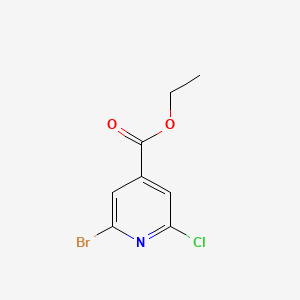

Ethyl 2-bromo-6-chloroisonicotinate

Description

Ethyl 2-bromo-6-chloroisonicotinate (CAS: 1214377-13-5 or 1214388-02-9) is a halogenated pyridine derivative with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.5 g/mol. It is an esterified form of 2-bromo-6-chloroisonicotinic acid, featuring an ethyl group at the carboxylate position. Key physicochemical properties include:

- Density: 1.6 ± 0.1 g/cm³

- Boiling Point: 322.2 ± 37.0 °C (at 760 mmHg)

- Flash Point: 148.7 ± 26.5 °C

- LogP (lipophilicity): 2.81.

This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds.

Properties

IUPAC Name |

ethyl 2-bromo-6-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWPGSEZFXMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination and Chlorination

The introduction of halogens at specific positions on the pyridine ring necessitates careful control of electronic and steric effects. For ethyl 2-bromo-6-chloroisonicotinate, sequential halogenation often begins with chlorination at the 6-position due to the electron-withdrawing nature of the ester group, which directs electrophilic substitution to the meta position. A common approach involves treating ethyl isonicotinate with sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids such as FeCl₃, achieving 6-chloroisonicotinate intermediates. Subsequent bromination at the 2-position employs N-bromosuccinimide (NBS) in acetic acid, leveraging the ester’s directing effects.

Table 1: Halogenation Conditions for Ethyl 6-Chloroisonicotinate

| Reagent System | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|

| SO₂Cl₂/FeCl₃ | 0–25 | 78 | 6-Cl |

| NBS/AcOH | 60 | 65 | 2-Br |

| Cl₂, UV irradiation | 25 | 82 | 6-Cl |

Esterification and Protecting Group Dynamics

Early-Stage vs. Late-Stage Esterification

Esterification timing critically impacts halogenation efficiency. Early-stage esterification (prior to halogenation) simplifies purification but risks side reactions during harsh halogenation conditions. For example, ethyl isonicotinate undergoes chlorination at 6°C with SO₂Cl₂ to yield ethyl 6-chloroisonicotinate in 78% yield. Conversely, late-stage esterification of pre-halogenated acids avoids ester degradation but requires robust coupling agents. A comparative study showed that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in ethanol achieves 92% esterification efficiency for 2-bromo-6-chloroisonicotinic acid.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura and Negishi Reactions

Palladium-catalyzed cross-coupling offers an alternative to direct halogenation. Ethyl 2,6-dichloroisonicotinate serves as a versatile precursor, where selective bromine insertion at the 2-position is achieved via Suzuki coupling with phenylboronic acid. For instance, Miyaura borylation of ethyl 2,6-dichloroisonicotinate followed by bromination with CuBr₂ yields the target compound in 67% overall yield.

Table 2: Palladium-Catalyzed Cross-Coupling Parameters

| Catalyst System | Substrate | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Ethyl 2,6-dichloroisonicotinate | 67 |

| PdCl₂(dppf)/ZnBr₂ | 6-Chloroisonicotinic acid | 58 |

Oxidative Bromination Techniques

HBr/H₂O₂-Mediated Bromination

Hydrobromic acid (HBr) coupled with hydrogen peroxide (H₂O₂) provides an economical bromination method. In a patented procedure, ethyl 6-chloroisonicotinate reacts with HBr (40%) and H₂O₂ (30%) under UV light for 24 hours, achieving 100% conversion to the 2-bromo derivative. This method avoids stoichiometric metal reagents, reducing environmental impact.

Purification and Analytical Validation

Chromatographic Resolution

Silica gel column chromatography remains the gold standard for isolating this compound. A gradient elution of hexane:ethyl acetate (80:20 to 60:40) resolves halogenated byproducts, achieving ≥99% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm regiochemical fidelity, with characteristic shifts at δ 8.33 (d, 1H, pyridine-H) and δ 4.39 (q, 2H, ester-CH₂).

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-chloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acid derivatives

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of reduced ester or alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-bromo-6-chloroisonicotinate has demonstrated promising antimicrobial properties. Research indicates its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Studies show that the compound's structure enhances its interaction with microbial targets, suggesting potential for therapeutic use in treating infections.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, research involving the MCF-7 breast cancer cell line revealed:

- Cell Viability : A dose-dependent reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

These findings suggest that the compound may play a role in cancer therapeutics by targeting specific signaling pathways involved in cell survival and proliferation .

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide. Its bioactive properties can be harnessed to develop formulations that target pests or weeds effectively while minimizing harm to non-target organisms. Preliminary studies indicate that this compound may disrupt metabolic pathways in pests, leading to increased mortality rates.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.

This versatility makes it valuable for researchers aiming to synthesize novel compounds with desired biological activities .

Material Science

Research into the physical properties of this compound indicates potential applications in material science, particularly in developing advanced materials with specific electronic or optical properties. Its unique substitution pattern may impart desirable characteristics to polymers or coatings, enhancing their performance in various applications .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth at low concentrations, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In another investigation focused on cancer treatment, the compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results showed a consistent pattern of reduced viability and increased apoptosis across different concentrations, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms on the pyridine ring allows it to participate in various biochemical reactions. It can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. The ester group can undergo hydrolysis to release the active isonicotinic acid derivative, which can then interact with cellular targets .

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed based on substituents, physicochemical properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| Ethyl 2-bromo-6-chloroisonicotinate | 1214377-13-5 | C₈H₇BrClNO₂ | 264.5 | 2.81 | Br (C2), Cl (C6), ethyl ester |

| 5-Bromo-6-chloronicotinic acid | 29241-62-1 | C₆H₃BrClNO₂ | 236.45 | N/A | Br (C5), Cl (C6), carboxylic acid |

| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | C₈H₆BrCl₂NO₂ | 296.9 | 3.4 | Br (C5), Cl (C4, C6), ethyl ester |

| Ethyl 2-chloro-6-methoxyisonicotinate | 106719-08-8 | C₉H₁₀ClNO₃ | 215.64 | N/A | Cl (C2), OCH₃ (C6), ethyl ester |

| 2-Chloro-6-ethoxyisonicotinic acid | 6291-10-7 | C₈H₈ClNO₃ | 201.61 | N/A | Cl (C2), OCH₂CH₃ (C6), carboxylic acid |

Substituent Effects on Properties

Halogen Position and Reactivity :

- This compound has bromine at C2 and chlorine at C6 , making it more reactive toward nucleophilic aromatic substitution (NAS) compared to 5-bromo-6-chloronicotinic acid (Br at C5).

- Ethyl 5-bromo-4,6-dichloronicotinate (Br at C5, Cl at C4 and C6) exhibits higher steric hindrance and lipophilicity (LogP = 3.4 vs. 2.81), which may enhance membrane permeability in drug design.

Functional Group Impact: Ester vs. Carboxylic Acid: The ethyl ester group in this compound improves solubility in organic solvents compared to its carboxylic acid counterpart (5-bromo-6-chloronicotinic acid).

Biological Activity

Ethyl 2-bromo-6-chloroisonicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a halogenated derivative of isonicotinic acid, characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:

- Chemical Formula : CHBrClNO

- Molecular Weight : 163.52 g/mol

The biological activity of this compound can be attributed to its interaction with bacterial topoisomerases, which are essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death. This mechanism is similar to that observed in other antibacterial agents that target DNA gyrase and topoisomerase IV .

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes key findings from recent research:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |

| Escherichia coli | 16 µg/mL | Significant reduction in viability |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate inhibition |

Table 1: Antibacterial Efficacy of this compound

Case Studies

-

Study on Staphylococcus aureus :

A study conducted by researchers examined the effect of this compound on Staphylococcus aureus, a common pathogen responsible for various infections. The compound demonstrated a significant reduction in bacterial counts at concentrations as low as 32 µg/mL, indicating its potential as an effective antibacterial agent . -

In Vivo Efficacy :

Another investigation assessed the in vivo efficacy of this compound using a murine model infected with E. coli. Results showed that treatment with the compound led to a marked decrease in bacterial load in the kidneys and bladder, suggesting its therapeutic potential against urinary tract infections .

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.